2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Übersicht

Beschreibung

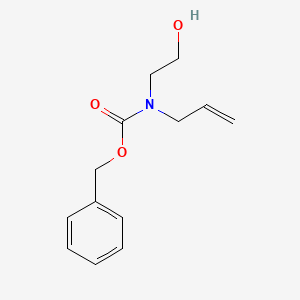

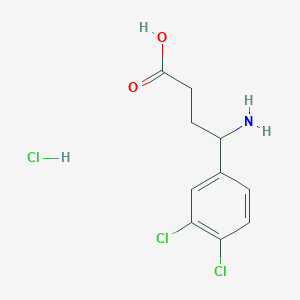

The compound “2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid” is a complex organic molecule that contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring is substituted at the 4-position with a methyl group and at the 2-position with a 2,3-dichlorophenyl group. Additionally, the compound contains a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the 2,3-dichlorophenyl group, and the carboxylic acid group. The dichlorophenyl group is likely to be planar due to the sp2 hybridization of the carbon atoms in the aromatic ring . The presence of the electronegative chlorine atoms may also introduce polarity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is acidic and can participate in acid-base reactions. The aromatic ring can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group could allow for hydrogen bonding, influencing its solubility and boiling point .Wissenschaftliche Forschungsanwendungen

Chemical Characterization and Synthesis

- Organotin(IV) Derivatives Synthesis : Organotin(IV) carboxylates of a derivative of 2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid were synthesized and characterized, demonstrating potential antibacterial and antifungal activities (Ali et al., 2002).

- Heterocycle Formation : The reaction of related compounds with active methylenes results in the formation of various heterocycles like pyrimidine and thiazole derivatives (Shibuya, 1984).

Biological Significance

- Antimicrobial Agents : Certain derivatives of this compound have been synthesized as antimicrobial agents, showing moderate activity against bacterial and fungal strains (Sah et al., 2014).

- Antiviral Activity : Synthesis of sulfonamide derivatives of a related compound revealed anti-tobacco mosaic virus activity (Chen et al., 2010).

Corrosion Inhibition

- Iron Corrosion Inhibition : Computational studies on derivatives of this compound show potential as corrosion inhibitors for iron, with quantum chemical parameters supporting their efficacy (Kaya et al., 2016).

Synthesis of Novel Compounds

- Synthesis of Novel Derivatives : Researchers have synthesized various novel derivatives of thiazoles and dihydropyrimidinone with this compound, exploring their antibacterial and antifungal properties (Ashok et al., 2007).

- Novel Quinolines and Thiazoles : From a derivative of this compound, new thieno[3,2-b]quinolines and thieno[3,2-d][1,3]thiazoles were synthesized, indicating a wide range of potential applications (Datoussaid et al., 2012).

Analytical Studies

- Electronic Structure and Spectral Features : Detailed study of 4-methylthiadiazole-5-carboxylic acid, a related compound, using density functional theory provided insights into its electronic structure and spectral features (Singh et al., 2019).

Zukünftige Richtungen

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in a particular area (such as medicinal chemistry), future work could involve further optimization of the compound and detailed studies of its mechanism of action .

Eigenschaften

IUPAC Name |

2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2S/c1-5-9(11(15)16)17-10(14-5)6-3-2-4-7(12)8(6)13/h2-4H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZTUBKQFWBZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Aminophenyl)amino]propanamide hydrochloride](/img/structure/B1523009.png)

![3-Amino-2-[(2-chlorophenyl)methyl]propanamide hydrochloride](/img/structure/B1523017.png)

![3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1523019.png)